molecular formula C21H17N3O2S B7736163 6-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

6-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7736163
M. Wt: 375.4 g/mol
InChI Key: HNDABDMLYQYKCK-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include 4-methylbenzaldehyde and other aromatic compounds. The key steps may involve:

    Condensation Reactions: Combining aromatic aldehydes with appropriate nucleophiles.

    Cyclization: Formation of the pyrimidine ring through cyclization reactions.

    Thioether Formation: Introduction of the sulfanyl group via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing methods such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the sulfanyl group and the 4-methylphenyl substituents, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

6-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-3-7-15(8-4-13)18(25)12-27-21-23-19(17(11-22)20(26)24-21)16-9-5-14(2)6-10-16/h3-10H,12H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDABDMLYQYKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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